molecular formula C13H10FNO3 B6306434 5-(Benzyloxy)-2-fluoronicotinic acid CAS No. 1256790-37-0

5-(Benzyloxy)-2-fluoronicotinic acid

Cat. No.: B6306434
CAS No.: 1256790-37-0
M. Wt: 247.22 g/mol
InChI Key: SCETVIFDGINQAW-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-fluoronicotinic acid: is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a benzyloxy group at the 5-position and a fluorine atom at the 2-position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-fluoronicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-fluoronicotinic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Benzylation: The amino group is protected by benzylation, forming the benzyloxy group.

    Oxidation: The protected intermediate is then oxidized to form the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Benzyloxy)-2-fluoronicotinic acid can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the benzyloxy group to form the corresponding alcohol.

    Substitution: The fluorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products include 5-(Benzyloxy)-2-fluorobenzaldehyde or 5-(Benzyloxy)-2-fluorobenzoic acid.

    Reduction: The major product is 5-(Benzyloxy)-2-fluorobenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 5-(Benzyloxy)-2-aminonicotinic acid.

Scientific Research Applications

Chemistry: 5-(Benzyloxy)-2-fluoronicotinic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

    2-Fluoronicotinic acid: Lacks the benzyloxy group, making it less versatile in synthetic applications.

    5-Benzyloxy-2-chloronicotinic acid: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    5-(Benzyloxy)-2-methylnicotinic acid: Contains a methyl group instead of fluorine, leading to different chemical and biological properties.

Uniqueness: 5-(Benzyloxy)-2-fluoronicotinic acid is unique due to the presence of both the benzyloxy group and the fluorine atom, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-fluoro-5-phenylmethoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-12-11(13(16)17)6-10(7-15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCETVIFDGINQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(N=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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